Cas no 82772-93-8 (2,6-Dichloro-4-methoxybenzaldehyde)

2,6-Dichloro-4-methoxybenzaldehyde structure
82772-93-8 structure
Produktname:2,6-Dichloro-4-methoxybenzaldehyde
CAS-Nr.:82772-93-8
MF:C8H6Cl2O2
MW:205.03804063797
MDL:MFCD12024958
CID:1118411
PubChem ID:14771759

2,6-Dichloro-4-methoxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Dichloro-4-methoxybenzaldehyde
    • 2,6-Dichloro-4-methoxybenzaldehyde (ACI)
    • 2,6-Dichloro-4-methyloxybenzaldehyde
    • AB93177
    • VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • MFCD12024958
    • AKOS022693183
    • DB-302508
    • CK-0714
    • EN300-118532
    • Benzaldehyde, 2,6-dichloro-4-methoxy-
    • 82772-93-8
    • SCHEMBL207231
    • Z1269136118
    • 2,6-dichloro-4-methoxy-benzaldehyde
    • CS-0150479
    • MDL: MFCD12024958
    • Inchi: 1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
    • InChI-Schlüssel: VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • Lächelt: O=CC1C(Cl)=CC(OC)=CC=1Cl

Berechnete Eigenschaften

  • Genaue Masse: 203.9744848g/mol
  • Monoisotopenmasse: 203.9744848g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 151
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 26.3Ų

Experimentelle Eigenschaften

  • Dichte: 1.376±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Fast unlöslich (0,043 g/l) (25°C),

2,6-Dichloro-4-methoxybenzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB446097-10 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
10g
€920.50 2023-01-01
abcr
AB446097-5 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
5g
€628.10 2023-01-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2450-5G
2,6-dichloro-4-methoxybenzaldehyde
82772-93-8 95%
5g
¥ 2,402.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221119-5g
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95%
5g
¥1736.00 2024-07-28
TRC
D482770-50mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8
50mg
$ 135.00 2022-06-05
TRC
D482770-10mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8
10mg
$ 50.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-200mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95+%
200mg
639.0CNY 2021-07-14
eNovation Chemicals LLC
Y1049582-250mg
2,6-Dichloro-4-Methoxybenzaldehyde
82772-93-8 95%
250mg
$65 2024-06-06
eNovation Chemicals LLC
Y1049582-1g
2,6-Dichloro-4-Methoxybenzaldehyde
82772-93-8 95%
1g
$230 2023-05-17
Enamine
EN300-118532-0.1g
2,6-dichloro-4-methoxybenzaldehyde
82772-93-8 95%
0.1g
$39.0 2023-07-09

2,6-Dichloro-4-methoxybenzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Referenz
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
3.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referenz
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, reflux; reflux → rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Referenz
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
1.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Referenz
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referenz
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl carbonate ;  rt → 90 °C; 90 °C → rt
2.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
2.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Referenz
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
3.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
4.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referenz
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
2.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referenz
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Referenz
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

2,6-Dichloro-4-methoxybenzaldehyde Raw materials

2,6-Dichloro-4-methoxybenzaldehyde Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82772-93-8)2,6-Dichloro-4-methoxybenzaldehyde
A856440
Reinheit:99%
Menge:5g
Preis ($):246.0